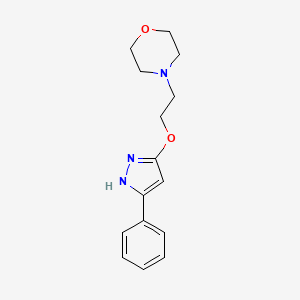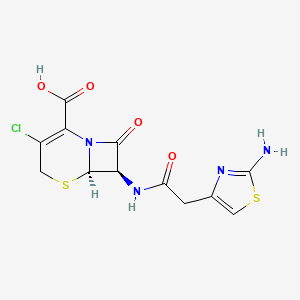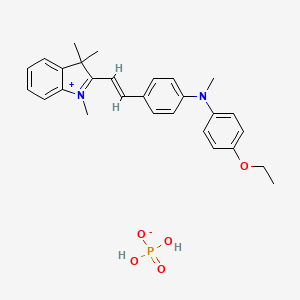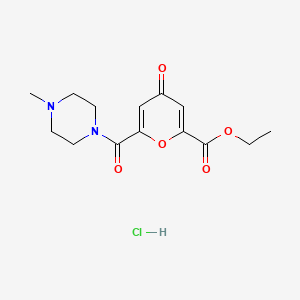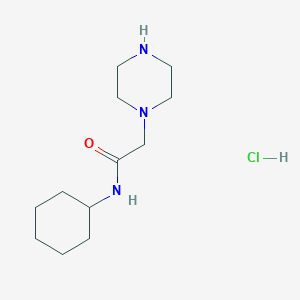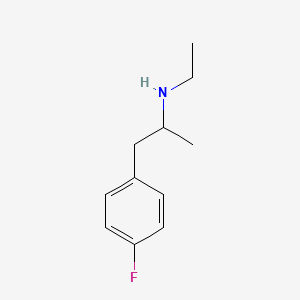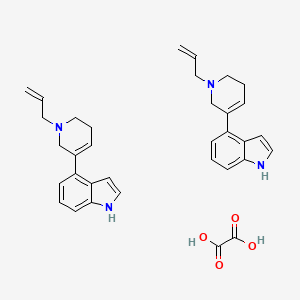
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, and a phenyl group attached to a methylvalerate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of alpha-phenyl-beta-methylvaleric acid with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethyl methacrylate: Similar structure but with a methacrylate moiety.
2-(Dimethylamino)propyl alpha-phenyl-beta-methylvalerate: Similar structure but with a dimethylamino group.
Uniqueness
2-(Diethylamino)propyl alpha-phenyl-beta-methylvalerate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets.
Propiedades
Número CAS |
12741-70-7 |
|---|---|
Fórmula molecular |
C19H32ClNO2 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
2-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-15(4)18(17-12-10-9-11-13-17)19(21)22-14-16(5)20(7-2)8-3;/h9-13,15-16,18H,6-8,14H2,1-5H3;1H |
Clave InChI |
LFNQBJPFKGPAPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)N(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



